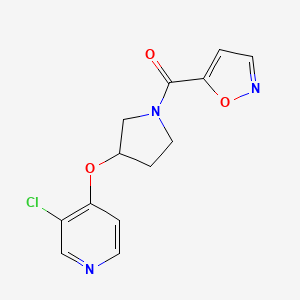

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone

Description

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone is a methanone derivative featuring a pyrrolidine core substituted with a 3-chloropyridin-4-yloxy group and an isoxazole-5-yl carbonyl moiety.

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3/c14-10-7-15-4-1-11(10)19-9-3-6-17(8-9)13(18)12-2-5-16-20-12/h1-2,4-5,7,9H,3,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJUOZZWWMUFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.

Chloropyridine Derivative Preparation: The chloropyridine moiety is often prepared by chlorination of pyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride.

Isoxazole Ring Formation: Isoxazole rings are commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes.

Coupling Reactions: The final step involves coupling the chloropyridine derivative with the pyrrolidine and isoxazole intermediates. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone: has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions, while the chloropyridine and isoxazole rings could participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of methanone derivatives, which are synthesized via condensation reactions. A notable example from the literature includes compounds 7a and 7b (5-amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene-based)methanones, synthesized using malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane and triethylamine . While these share the methanone backbone, critical structural differences influence their properties:

Key Comparative Insights

Heterocyclic Diversity: The target compound’s pyrrolidine and isoxazole systems contrast with the pyrazole-thiophene motifs in 7a/7b. Pyrrolidine’s flexibility may enhance conformational adaptability in target binding, whereas the rigid thiophene in 7a/7b could favor planar interactions .

Synthetic Methodology: Compounds 7a/7b were synthesized via Gewald-like reactions using sulfur and cyano precursors in 1,4-dioxane .

Physicochemical Properties: The chlorine atom in the target compound likely increases logP (lipophilicity) compared to 7a/7b, which possess polar cyano/carboxylate groups. This could enhance blood-brain barrier penetration but reduce aqueous solubility. Isoxazole’s metabolic stability may offer pharmacokinetic advantages over thiophene, which is prone to oxidative metabolism.

Biological Implications: Thiophene-based methanones (7a/7b) demonstrated anticandidal activity in prior studies, attributed to their electron-deficient aromatic systems .

Research Findings and Data Gaps

- Activity Data: No direct bioactivity data for the target compound is available in the provided evidence. However, structural analogs like 7a/7b highlight the importance of heterocycle choice in dictating target specificity.

- Synthetic Optimization: confirms that 1,4-dioxane and triethylamine are effective for methanone synthesis, but the target compound may require tailored conditions due to its bulky substituents.

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone , identified by its CAS number 2034314-65-1 , is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.9 g/mol . The structure features multiple heterocyclic rings, including pyridine, pyrrolidine, and isoxazole moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034314-65-1 |

| Molecular Formula | C₁₈H₁₇ClN₄O₂ |

| Molecular Weight | 388.9 g/mol |

| Main Functional Groups | Pyridine, Pyrrolidine, Isoxazole |

Mechanisms of Biological Activity

Research indicates that compounds containing pyridine and isoxazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Isoxazole derivatives have been studied for their potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Pyrrolidine-based compounds are known to modulate inflammatory pathways.

Anticancer Activity

A study on related compounds demonstrated that certain isoxazole derivatives could induce apoptosis in cancer cell lines. The mechanism typically involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased apoptosis rates in cancer cells.

Antimicrobial Activity

Research has shown that derivatives with similar structures exhibit broad-spectrum antimicrobial properties. For instance, a compound with a chlorinated pyridine moiety was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

- Anticancer Studies :

- Antimicrobial Testing :

- In vitro studies indicated that related compounds exhibited IC50 values ranging from 10 to 30 µg/mL against various pathogens, highlighting their potential as therapeutic agents in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.